

Comparative Efficacy of Coreximine in a Pancreatic Cancer Xenograft Model

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Compound of Interest

Compound Name: Coreximine

Cat. No.: B1618875

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This guide provides a comparative analysis of **Coreximine**, a novel investigational anticancer agent, against standard-of-care therapies in a preclinical pancreatic cancer xenograft model. The data presented herein is intended to offer researchers and drug development professionals an objective overview of **Coreximine's** in vivo efficacy and mechanism of action.

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and validity of the findings.

Cell Line and Culture: The human pancreatic cancer cell line PANC-1 was used for this study. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Animal Model: All animal experiments were conducted in accordance with institutional guidelines. Six-week-old female athymic nude mice (BALB/c nu/nu) were used for the study. The animals were housed in a pathogen-free environment and allowed to acclimatize for one week before the commencement of the experiment.

Xenograft Implantation and Treatment: PANC-1 cells (2×10^6 cells in 100 μ L of PBS) were subcutaneously injected into the right flank of each mouse. When the tumors reached an average volume of 100-150 mm³, the mice were randomized into four treatment groups (n=8 per group):

- Vehicle Control: Administered daily via oral gavage.
- **Coreximine**: 50 mg/kg, administered daily via oral gavage.
- Gemcitabine: 60 mg/kg, administered intraperitoneally twice a week.
- Combination (**Coreximine** + Gemcitabine): Dosed as per individual agent schedules.

Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$. The study was terminated after 28 days.

Immunohistochemistry (IHC): At the end of the study, tumors were excised, fixed in 10% formalin, and embedded in paraffin. IHC was performed on tumor sections to analyze the expression of Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker).

Statistical Analysis: Data are presented as mean \pm standard error of the mean (SEM). Statistical significance between groups was determined using a one-way ANOVA followed by Tukey's post-hoc test. A p-value of < 0.05 was considered statistically significant.

Data Presentation

The following tables summarize the quantitative data obtained from the xenograft study.

Table 1: Comparative Tumor Growth Inhibition

Treatment Group	Initial Tumor Volume (mm ³)	Final Tumor Volume (mm ³)	Tumor Growth Inhibition (%)	p-value vs. Vehicle
Vehicle Control	125.4 \pm 10.2	1543.7 \pm 112.5	-	-
Coreximine (50 mg/kg)	128.1 \pm 9.8	785.1 \pm 89.4	49.1	< 0.01
Gemcitabine (60 mg/kg)	126.5 \pm 11.1	698.3 \pm 75.6	54.8	< 0.01
Combination	127.3 \pm 10.5	345.2 \pm 55.3	77.6	< 0.001

Table 2: End-of-Study Tumor Weight and Animal Body Weight

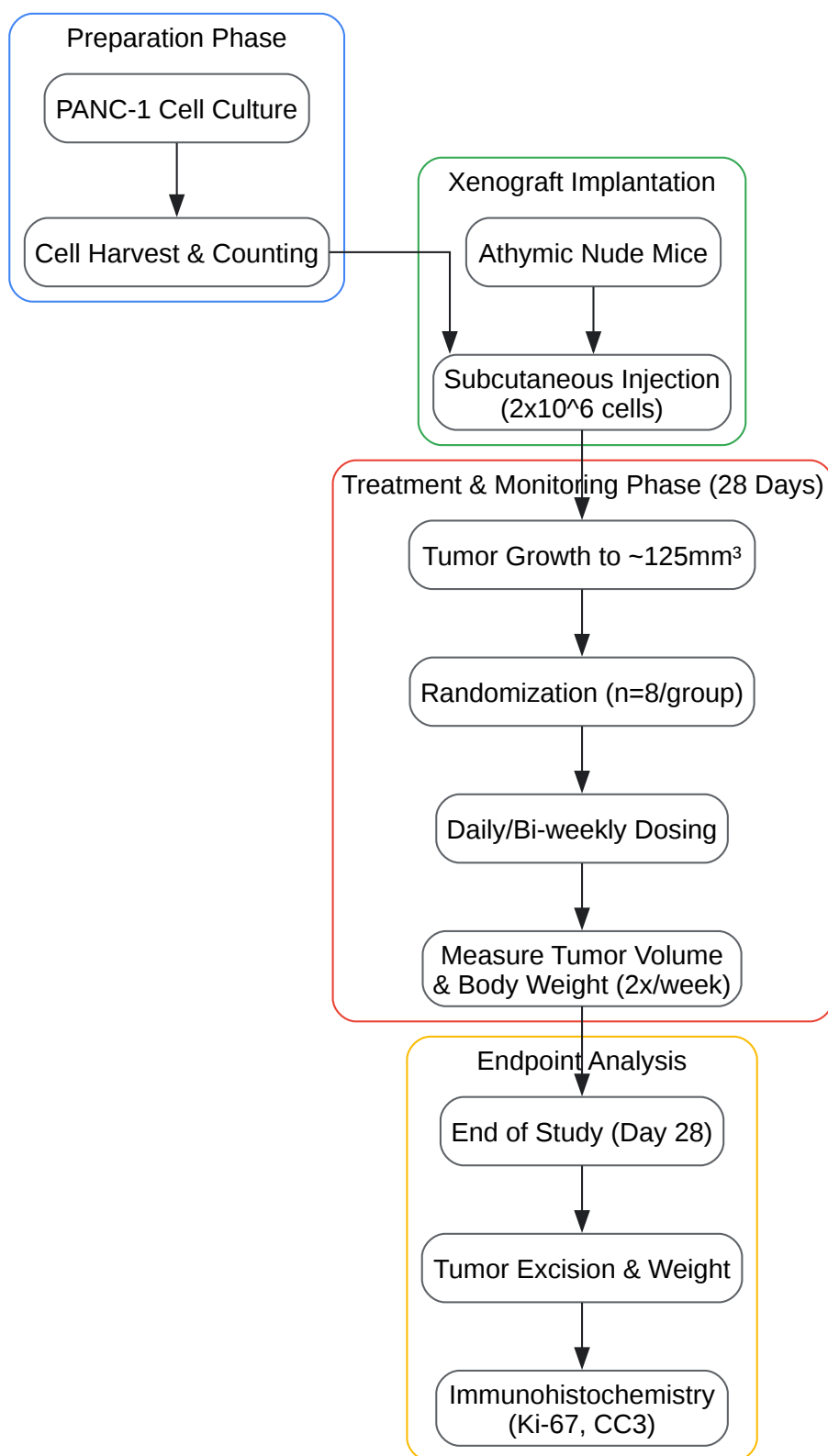
Treatment Group	Final Tumor Weight (g)	Body Weight Change (%)
Vehicle Control	1.62 ± 0.21	+ 5.4
Coreximine (50 mg/kg)	0.81 ± 0.15	+ 2.1
Gemcitabine (60 mg/kg)	0.73 ± 0.11	- 3.8
Combination	0.35 ± 0.09	- 1.5

Table 3: Immunohistochemical Analysis of Tumor Biomarkers

Treatment Group	Ki-67 Positive Cells (%)	Cleaved Caspase-3 Positive Cells (%)
Vehicle Control	85.3 ± 7.5	3.1 ± 1.2
Coreximine (50 mg/kg)	42.1 ± 5.1	15.8 ± 3.4
Gemcitabine (60 mg/kg)	35.7 ± 4.9	18.2 ± 3.9
Combination	15.2 ± 3.8	35.6 ± 5.2

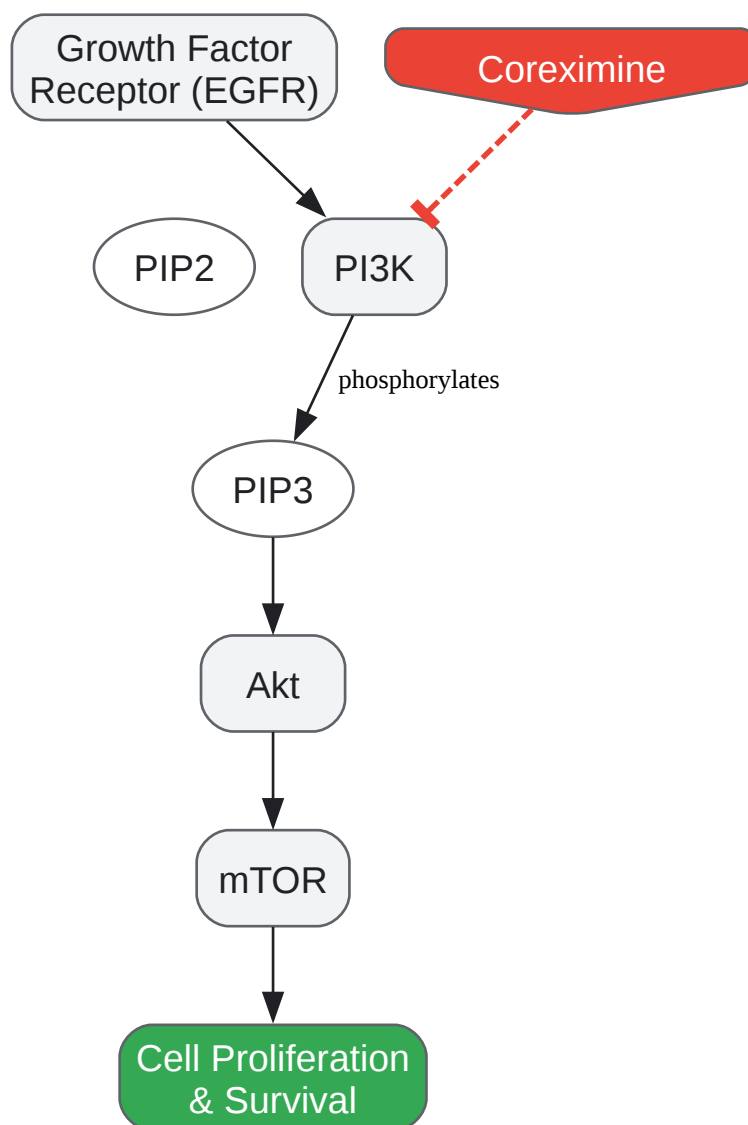
Visualizations

Diagram 1: Experimental Workflow



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Caption: Workflow for the PANC-1 xenograft model.

Diagram 2: Proposed Signaling Pathway of **Coreximine**

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Caption: **Coreximine** inhibits the PI3K/Akt/mTOR pathway.

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